molecular formula C14H16BrNO4S2 B6425043 2-[2-(2-bromobenzenesulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol CAS No. 2034615-64-8

2-[2-(2-bromobenzenesulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol

Cat. No. B6425043
CAS RN: 2034615-64-8
M. Wt: 406.3 g/mol
InChI Key: UXVNLLYXQZOSBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(2-bromobenzenesulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol (2-BTSE) is an organosulfur compound that has been gaining attention in recent years due to its potential applications in scientific research. 2-BTSE has been studied for its potential use in medicinal chemistry, materials science, and biochemistry.

Scientific Research Applications

2-[2-(2-bromobenzenesulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol has been studied for its potential use in medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, 2-[2-(2-bromobenzenesulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol has been studied for its potential use as a drug delivery system, as it can carry various types of drugs and has good solubility in aqueous solutions. In materials science, 2-[2-(2-bromobenzenesulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol has been studied for its potential use as a corrosion inhibitor, as it has been found to be effective in inhibiting corrosion in metals. In biochemistry, 2-[2-(2-bromobenzenesulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol has been studied for its potential use as an enzyme inhibitor, as it has been found to be effective in inhibiting the activity of certain enzymes.

Mechanism of Action

The mechanism of action of 2-[2-(2-bromobenzenesulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol is not yet fully understood. However, it is believed that 2-[2-(2-bromobenzenesulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol interacts with certain proteins and enzymes in the body, leading to various biochemical and physiological effects. It is thought that 2-[2-(2-bromobenzenesulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol binds to certain proteins and enzymes in the body, leading to changes in their activity. This can lead to changes in the levels of certain hormones, neurotransmitters, and other molecules in the body, which can lead to various biochemical and physiological effects.
Biochemical and Physiological Effects
2-[2-(2-bromobenzenesulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol has been found to have a variety of biochemical and physiological effects. It has been found to have antioxidant activity, which can help protect cells from damage caused by free radicals. It has also been found to have anti-inflammatory activity, which can help reduce inflammation in the body. Additionally, 2-[2-(2-bromobenzenesulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol has been found to have antifungal activity, which can help prevent the growth of certain fungi.

Advantages and Limitations for Lab Experiments

2-[2-(2-bromobenzenesulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize in a lab setting. Additionally, it is relatively stable in solution and can be stored for long periods of time. However, one limitation is that it is not soluble in organic solvents, which can make it difficult to use in certain types of experiments.

Future Directions

Given the potential applications of 2-[2-(2-bromobenzenesulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol, there are several potential future directions for research. One potential direction is to further study the mechanism of action of 2-[2-(2-bromobenzenesulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol and its effects on various biochemical and physiological processes. Additionally, further research could be done to identify potential new uses for 2-[2-(2-bromobenzenesulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol, such as in drug delivery systems or as an enzyme inhibitor. Additionally, further research could be done to identify potential new synthetic methods for 2-[2-(2-bromobenzenesulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol. Finally, further research could be done to identify potential new applications for 2-[2-(2-bromobenzenesulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol, such as in materials science or as a corrosion inhibitor.

Synthesis Methods

2-[2-(2-bromobenzenesulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol can be synthesized through a variety of methods, including a three-step reaction process. The first step involves the reaction of 2-bromobenzenesulfonamide with thiophen-2-yl ethoxide, which yields an intermediate compound. The second step involves the reaction of the intermediate compound with aqueous sodium hydroxide, which yields 2-[2-(2-bromobenzenesulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol. The third step involves the reaction of the 2-[2-(2-bromobenzenesulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol with aqueous hydrochloric acid, which yields 2-[2-(2-bromobenzenesulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol in its pure form.

properties

IUPAC Name

2-bromo-N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrNO4S2/c15-11-4-1-2-6-14(11)22(18,19)16-10-12(20-8-7-17)13-5-3-9-21-13/h1-6,9,12,16-17H,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXVNLLYXQZOSBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)NCC(C2=CC=CS2)OCCO)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(2-Bromobenzenesulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.